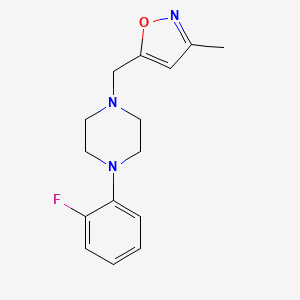

5-((4-(2-氟苯基)哌嗪-1-基)甲基)-3-甲基异恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

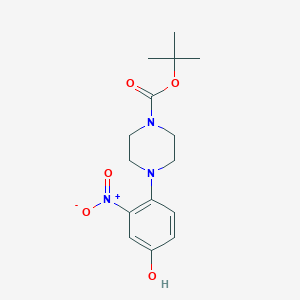

The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole” is a novel compound that has been investigated for its inhibitory effects on human equilibrative nucleoside transporters . It is more selective to ENT2 than to ENT1 .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds has been reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The key step in the synthesis of related compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .科学研究应用

研究应用和见解

代谢途径和处置:对 N-[[(2S)-1-[[5-(4-氟苯基)-2-甲基-4-噻唑基]羰基]-2-哌啶基]甲基]-4-苯并呋喃甲酰胺 (SB-649868) 等化合物的研究提供了氟苯基哌嗪衍生物的代谢和处置途径的见解。这些化合物被广泛代谢,主要途径涉及氧化和随后的重排。这项研究对于理解新治疗剂的药代动力学至关重要 (Renzulli 等人,2011).

受体相互作用和药效学:科学探索的另一个方面涉及研究氟苯基哌嗪衍生物与大脑中的特定受体(如 5-羟色胺 1A (5-HT1A) 受体)的相互作用。该领域的研究可以深入了解这些化合物在治疗焦虑、抑郁症和精神分裂症等疾病中的治疗潜力,以及它们在认知增强中的作用 (E. Rabiner 等人,2002).

体内成像和诊断应用:含有氟苯基哌嗪单元的化合物也因其在体内成像技术(如正电子发射断层扫描 (PET))中的潜力而被探索。这些研究通过使体内特定受体或病理状况可视化,在推进诊断能力方面发挥着重要作用,特别是在肿瘤学和神经病学领域 (K. Laere 等人,2008).

作用机制

- Specifically, our focus is on ENT2 , as this compound exhibits greater selectivity for ENT2 over ENT1 .

- Notably, the presence of a halogen substitute near the piperazine ring is essential for inhibitory effects .

Target of Action

Mode of Action

- acts as an irreversible and non-competitive inhibitor of ENT1 and ENT2.

生化分析

Biochemical Properties

5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been shown to inhibit ENTs in a concentration-dependent manner, with a greater selectivity towards ENT2 than ENT1 .

Cellular Effects

In cellular models, 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole has been observed to inhibit the uptake of uridine and adenosine, two key nucleosides involved in various cellular processes . This inhibition could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole involves binding interactions with ENTs, leading to their inhibition . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity of the transporters for uridine (Km), indicating a non-competitive inhibition .

Temporal Effects in Laboratory Settings

The effects of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole over time in laboratory settings are yet to be fully elucidated. It has been noted that the inhibitory effect of the compound on ENTs could not be washed out, suggesting a potential for long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways involving 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole are currently unknown. Given its interaction with ENTs, it may influence the metabolism of nucleosides and nucleotides .

Transport and Distribution

The transport and distribution of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole within cells and tissues are likely mediated by ENTs, given its inhibitory effects on these transporters .

Subcellular Localization

The subcellular localization of 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole is not explicitly known. Considering its interaction with ENTs, it may be localized in the cell membrane where these transporters are typically found .

属性

IUPAC Name |

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c1-12-10-13(20-17-12)11-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDXOUGTMCXTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2612585.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2612587.png)

![3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B2612589.png)

![N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2612593.png)

![cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2612597.png)

![N-(2-methylthiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2612599.png)

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2612600.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2612601.png)